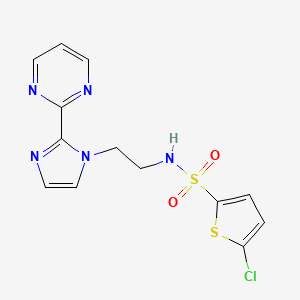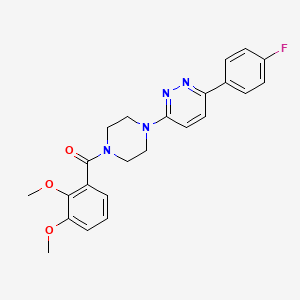
(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a pyridazinone ring, a piperazine ring, and a dimethoxyphenyl group. These groups contribute to the compound’s three-dimensional structure and its potential interactions with biological targets .Applications De Recherche Scientifique
Fluorescent Logic Gates
- Research Context : The use of (2,3-Dimethoxyphenyl) compounds in the creation of fluorescent logic gates was explored. One study focused on the development of compounds with a fluorophore, a piperazine receptor, and an aryl group, including a 1,2-dimethoxyphenyl variant, to serve as reconfigurable fluorescent logic gates. These compounds can be reconfigured between different logic states by altering solvent polarity, suggesting potential applications in cellular membrane and protein interface analysis (Gauci & Magri, 2022).
Cytotoxic Effects in Cancer Research
- Research Context : In cancer research, (2,3-Dimethoxyphenyl) derivatives have been synthesized and evaluated for their cytotoxic effects. A study synthesized new 3(2H)-pyridazinone derivatives to assess their cytotoxic activity in liver and colon cancer cell lines. One of the compounds with a (2-Fluorophenyl)piperazine structure showed notable activity against these cell lines (Özdemir et al., 2019).
Antagonist Interaction with CB1 Cannabinoid Receptor
- Research Context : A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was studied for its interaction with the CB1 cannabinoid receptor. This research offers insights into the molecular interaction and potential applications of (2,3-Dimethoxyphenyl) derivatives in neurological and pharmacological studies (Shim et al., 2002).
Phthalazinone and Pyridazinone Derivatives
- Research Context : The synthesis and properties of phthalazinone and pyridazinone derivatives, including 3,4-dimethoxyphenyl variants, have been investigated. These compounds have potential applications in medicinal chemistry due to their varied biological activities (Gaby et al., 2003).
Serotonin 5HT2A Receptor Antagonists
- Research Context : (2,3-Dimethoxyphenyl) derivatives have been studied as serotonin 5HT2A receptor antagonists, offering potential therapeutic applications for conditions like depression, anxiety, and drug addiction (Habernickel, 2002).
Herbicide Research
- Research Context : Substituted pyridazinone compounds, including those with dimethoxyphenyl groups, have been investigated for their herbicidal properties. This research is significant in agricultural science for developing new herbicides (Hilton et al., 1969).
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-30-20-5-3-4-18(22(20)31-2)23(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)16-6-8-17(24)9-7-16/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCLTVADUYSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)
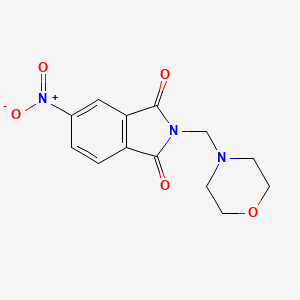
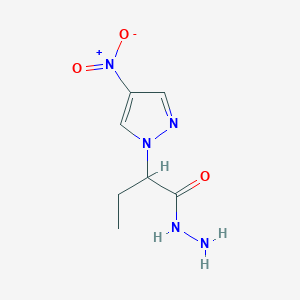
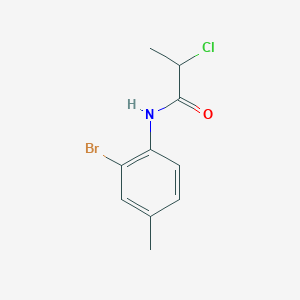
![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)
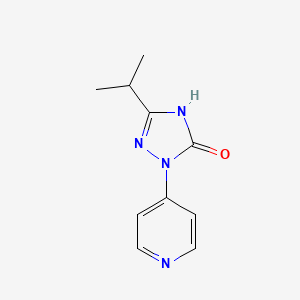
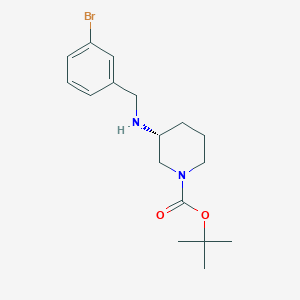
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)
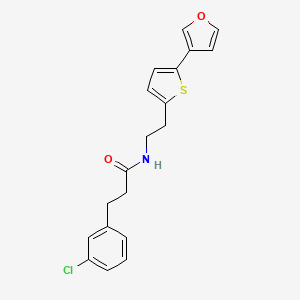
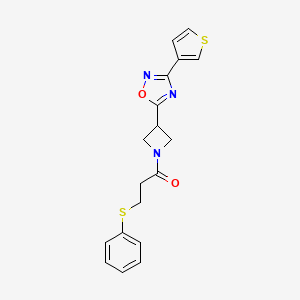
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)
